molecular formula C5H4N4O3 B570783 8-13C-Uric Acid (contains ~1.5per cent unlabelled) CAS No. 139290-36-1

8-13C-Uric Acid (contains ~1.5per cent unlabelled)

Cat. No.: B570783
CAS No.: 139290-36-1
M. Wt: 169.104
InChI Key: LEHOTFFKMJEONL-AZXPZELESA-N
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Description

8-13C-Uric Acid (contains 1.5% unlabelled) is a stable isotope-labeled compound of uric acid, where the carbon-8 position is enriched with the 13C isotope. Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-13C-Uric Acid involves the incorporation of the 13C isotope at the carbon-8 position of the uric acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of purine derivatives. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the 13C isotope .

Industrial Production Methods

Industrial production of 8-13C-Uric Acid involves large-scale synthesis using labeled precursors and advanced purification techniques to achieve the desired isotopic enrichment. The process includes steps such as isotope labeling, chemical synthesis, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-13C-Uric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like urate oxidase, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from the reactions of 8-13C-Uric Acid include allantoin, various purine derivatives, and other oxidized or reduced forms of uric acid .

Scientific Research Applications

8-13C-Uric Acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-13C-Uric Acid involves its role as a metabolic product in the purine degradation pathway. Uric acid is formed through the oxidation of hypoxanthine and xanthine by the enzyme xanthine oxidase. It acts as an antioxidant and a reducing agent in the body. The molecular targets include enzymes involved in purine metabolism, such as xanthine oxidase and urate oxidase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-13C-Uric Acid include:

Uniqueness

The uniqueness of 8-13C-Uric Acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed pathways and interactions of uric acid is crucial .

Properties

CAS No.

139290-36-1

Molecular Formula

C5H4N4O3

Molecular Weight

169.104

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1

InChI Key

LEHOTFFKMJEONL-AZXPZELESA-N

SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O

Synonyms

7,9-Dihydro-1H-purine-2,6,8(3H)-trione-8-13C

Origin of Product

United States

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